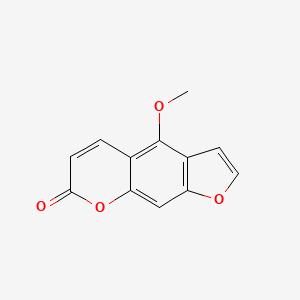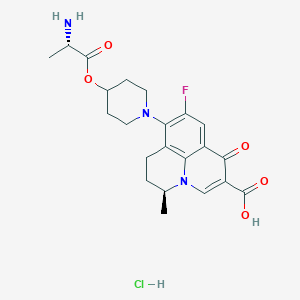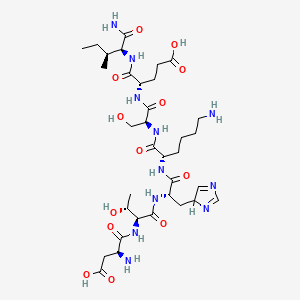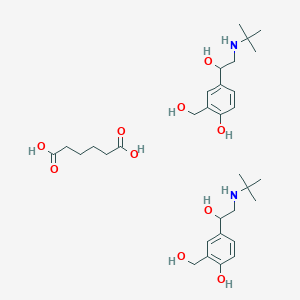
Alimadol
Übersicht
Beschreibung
Alimadol ist ein opioid-analgetisches Mittel, das mit Methadon verwandt ist. Es ist unter dem chemischen Namen N-(3-Methoxy-3,3-diphenylpropyl)-2-propen-1-amin bekannt. Trotz seines Potenzials wurde this compound nie für den klinischen Einsatz vermarktet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Alimadol kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst:
Bildung des Zwischenprodukts: Die Synthese beginnt mit der Herstellung von 3-Methoxy-3,3-diphenylpropylamin.
Alkylierung: Das Zwischenprodukt wird dann mit Allylbromid in Gegenwart einer Base wie Kaliumcarbonat alkyliert.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reinigungsverfahren umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Amin-Derivate umwandeln.
Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Allylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: N-Oxide von this compound.
Reduktion: Reduzierte Amin-Derivate.
Substitution: Substituierte Derivate an der Allylgruppe.
Wissenschaftliche Forschungsanwendungen
This compound wurde hauptsächlich wegen seines Potenzials als Analgetikum untersucht. Seine Anwendungen erstrecken sich über verschiedene Bereiche:
Chemie: Wird als Referenzverbindung in der Untersuchung von Opioid-Rezeptor-Interaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Für seine analgetischen Eigenschaften untersucht, obwohl es nie vermarktet wurde.
Industrie: Potenzielle Anwendungen bei der Synthese verwandter Opioidverbindungen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Opioid-Rezeptoren bindet, insbesondere an die Mu-, Kappa- und Delta-Rezeptoren. Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu analgetischen Wirkungen führt. Die beteiligten molekularen Signalwege umfassen die Hemmung der Adenylatcyclase und die Modulation von Ionenkanälen, die die neuronale Erregbarkeit und die Schmerzempfindung reduzieren .
Analyse Chemischer Reaktionen
Types of Reactions
Alimadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives at the allyl group.
Wissenschaftliche Forschungsanwendungen
Alimadol has been studied primarily for its potential as an analgesic. Its applications span various fields:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Explored for its analgesic properties, although it was never marketed.
Industry: Potential applications in the synthesis of related opioid compounds
Wirkmechanismus
Alimadol exerts its effects by binding to opioid receptors, specifically the mu, kappa, and delta receptors. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular pathways involved include the inhibition of adenylate cyclase and modulation of ion channels, which reduce neuronal excitability and pain perception .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methadon: Ein bekanntes Opioid-Analgetikum mit ähnlicher Struktur und Wirkmechanismus.
Fentanyl: Ein weiteres starkes Opioid-Analgetikum mit einer anderen chemischen Struktur, aber ähnlichen Rezeptorbindungseigenschaften.
Buprenorphin: Ein partieller Agonist an Opioid-Rezeptoren, der zur Schmerzbehandlung und zur Behandlung von Opioidabhängigkeit verwendet wird.
Einzigartigkeit von Alimadol
This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine Methoxygruppe und ein Diphenylpropylamin-Rückgrat enthält. Diese Struktur trägt zu seinem unterschiedlichen pharmakologischen Profil bei, obwohl es Ähnlichkeiten mit Methadon in Bezug auf Rezeptorbindung und analgetische Wirkungen aufweist .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWEWNANAHUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200727 | |
| Record name | Alimadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52742-40-2 | |
| Record name | γ-Methoxy-γ-phenyl-N-2-propen-1-ylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52742-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alimadol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alimadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALIMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ET970D66K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)




